molecular formula C6H15ClN2O B3152788 (2S)-2-amino-N,3-dimethylbutanamide hydrochloride CAS No. 74410-26-7

(2S)-2-amino-N,3-dimethylbutanamide hydrochloride

Cat. No.: B3152788
CAS No.: 74410-26-7
M. Wt: 166.65 g/mol
InChI Key: PPEBJEOKRFEESV-JEDNCBNOSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like “(2S)-2-amino-N,3-dimethylbutanamide hydrochloride” can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on its specific chemical structure. In general, amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be determined using various analytical techniques .

Scientific Research Applications

Enhancing Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment modality where light-sensitive compounds are used to initiate a therapeutic effect. Research has focused on pre-treatments and additives to improve the clinical outcomes of PDT, specifically in enhancing the accumulation of protoporphyrin IX, a photosensitizer, in lesions. Studies suggest that various pretreatment strategies, including the use of keratolytics and penetration enhancers, can optimize the efficacy of PDT (Gerritsen et al., 2008).

Sulfonamides in Drug Development

Sulfonamides have been explored for their potential in developing new pharmaceuticals, highlighting the versatility of nitrogen-containing compounds in medicinal chemistry. This includes research into sulfonamide carbonic anhydrase inhibitors and their application in treating conditions such as glaucoma, and as antitumor agents targeting specific isoforms of carbonic anhydrase found in tumor tissues (Carta et al., 2012).

Advanced Oxidation Processes for Wastewater Treatment

Advanced oxidation processes (AOPs) are critical in treating wastewater, especially for degrading recalcitrant organic pollutants. These processes, including photocatalysis and Fenton reactions, can effectively mineralize nitrogen-containing compounds, showcasing the importance of understanding and utilizing such compounds in environmental applications (Gągol et al., 2018).

Bioactive Peptides from Milk

Bioactive peptides, derived from the hydrolysis of milk proteins, exhibit a range of biological activities influencing health and disease. These peptides can act as antimicrobial, immunomodulatory, and antihypertensive agents, among other roles, demonstrating the therapeutic potential of naturally occurring amino acid sequences (Clare & Swaisgood, 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, if it’s an acid, it could be corrosive and cause burns .

Future Directions

The future directions for a compound like “(2S)-2-amino-N,3-dimethylbutanamide hydrochloride” would depend on its potential applications. For example, if it’s a drug, future research could focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

(2S)-2-amino-N,3-dimethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEBJEOKRFEESV-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74410-26-7
Record name (2S)-2-amino-N,3-dimethylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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